PF-05089771

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Discovery and Development

PF-05089771 was discovered by a team of scientists at Icagen Inc. and Pfizer in their search for new NaV1.7 inhibitors []. The research focused on developing a class of acidic diaryl ether heterocyclic sulfonamides with high potency and selectivity for NaV1.7 compared to other sodium channel subtypes []. PF-05089771 emerged as a lead candidate after a process of optimization that aimed to:

- Eliminate potential liabilities flagged by computational models used in drug discovery (e.g., structural alerts for toxicity) [].

- Improve the compound's stability when metabolized by the body [].

- Reduce its ability to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions [].

These preclinical studies demonstrated promising properties for PF-05089771, but concerns remained regarding its clearance from the body and the predictability of its effects in humans [].

PF-05089771 is a selective small-molecule inhibitor targeting the voltage-gated sodium channels, specifically sodium channel subtypes Nav1.7 and Nav1.8. This compound is under development by Pfizer as a potential analgesic for conditions associated with pain, particularly neuropathic pain. Its chemical structure is characterized by the formula C₁₈H₁₂Cl₂FN₅O₃S₂, and it has a molar mass of approximately 500.34 g/mol. The compound exhibits a high degree of selectivity towards Nav1.7 over other sodium channel subtypes, making it a candidate for pain management therapies without the side effects commonly associated with non-selective sodium channel blockers .

As mentioned earlier, the specific mechanism of action of PF-05089771 remains unclear. However, based on its classification as a Kinase inhibitor, it is likely designed to interact with and inhibit the activity of specific Kinase enzymes. Understanding the targeted Kinase and its role in cellular processes would be necessary to elucidate the mechanism of action [].

The biological activity of PF-05089771 has been evaluated in various preclinical and clinical studies. It has demonstrated potent analgesic properties in animal models, but results from human trials have been mixed. Notably, some studies have indicated a lack of significant analgesic effect when tested alone or in combination with other analgesics such as pregabalin . Despite this, PF-05089771 retains its status as a promising candidate due to its selectivity for Nav1.7, which is implicated in several pain pathways.

PF-05089771 is primarily investigated for its application in treating pain conditions, particularly neuropathic pain associated with diabetic neuropathy and other chronic pain syndromes. Clinical trials have explored its efficacy in managing dental pain and conditions like primary erythromelalgia . The goal is to provide effective pain relief with fewer side effects compared to traditional analgesics.

Studies examining the interactions of PF-05089771 with other compounds have focused on its synergistic effects when combined with existing analgesics. Research has shown that while PF-05089771 can effectively block Nav1.7 channels, its combination with other medications may not always enhance analgesic effects, suggesting a need for further investigation into optimal treatment regimens .

PF-05089771 shares similarities with several other sodium channel blockers, particularly those designed to selectively inhibit Nav1.7 and related subtypes. Below is a comparison highlighting its uniqueness:

| Compound Name | Selectivity | IC₅₀ (Nav1.7) | Development Stage |

|---|---|---|---|

| PF-05089771 | High | 9.49 nmol/L | Phase II Clinical Trials |

| GNE-616 | Moderate | ~10 nmol/L | Preclinical |

| PF-05241328 | High | 8 nmol/L | Preclinical |

| GX-585 | Moderate | ~15 nmol/L | Preclinical |

| GNE-131 | Moderate | ~20 nmol/L | Preclinical |

PF-05089771 is distinguished by its high selectivity for Nav1.7 over other sodium channels, providing it with potential advantages in minimizing side effects associated with broader-spectrum sodium channel blockers . Its ongoing clinical evaluation positions it as a significant contender in the search for effective pain management therapies.

Structural Characterization and IUPAC Nomenclature

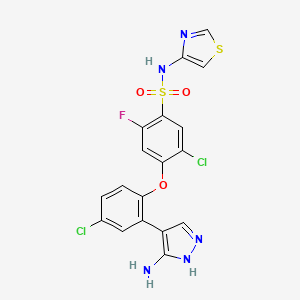

The International Union of Pure and Applied Chemistry nomenclature for PF-05089771 is 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide. This systematic name accurately describes the complex molecular architecture containing multiple heterocyclic rings and functional groups. The compound possesses a molecular formula of C18H12Cl2FN5O3S2 with a molecular weight of 500.3444 daltons. The Chemical Abstracts Service registry number for this compound is 1235403-62-9, providing a unique identifier for database searches and regulatory purposes.

The structural framework of PF-05089771 consists of a central diaryl ether linkage connecting two halogenated aromatic rings. The primary benzene ring contains chlorine and fluorine substituents at positions 5 and 2 respectively, along with a sulfonamide group that forms a critical interaction with the thiazole moiety. The secondary aromatic ring features a chlorine atom and is substituted with a pyrazole ring containing an amino group. This specific arrangement of functional groups creates a three-dimensional molecular structure with distinct hydrophobic and hydrophilic regions that contribute to its biological selectivity.

The International Chemical Identifier (InChI) for PF-05089771 is InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25), with the corresponding InChI Key being ZYSCOUXLBXGGIM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is NC1=C(C=NN1)C1=CC(Cl)=CC=C1OC1=CC(F)=C(C=C1Cl)S(=O)(=O)NC1=CSC=N1, which provides a linear notation for computer processing and database storage.

| Property | Value |

|---|---|

| IUPAC Name | 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |

| Molecular Formula | C18H12Cl2FN5O3S2 |

| Molecular Weight | 500.3444 Da |

| CAS Registry Number | 1235403-62-9 |

| InChI Key | ZYSCOUXLBXGGIM-UHFFFAOYSA-N |

Synthetic Pathways and Key Intermediate Compounds

The synthetic approach to PF-05089771 involves a series of acidic diaryl ether heterocyclic sulfonamides that are potent and subtype selective Nav1.7 inhibitors. The optimization of early lead matter focused on removal of structural alerts, improving metabolic stability and reducing cytochrome P450 inhibition driven drug-drug interaction concerns to deliver the desired balance of preclinical in vitro properties. The design strategies employed systematic modification of the core scaffold to achieve optimal pharmacological properties while maintaining synthetic feasibility.

The synthetic pathway begins with the construction of the diaryl ether linkage, which serves as the central structural motif connecting the two aromatic systems. Key intermediate compounds include halogenated phenoxy derivatives that undergo nucleophilic aromatic substitution reactions to form the ether bond. The introduction of the pyrazole ring system requires careful control of reaction conditions to ensure regioselectivity and prevent unwanted side reactions. The amino-substituted pyrazole intermediate represents a critical building block that must be protected during subsequent synthetic steps to prevent degradation or unwanted coupling reactions.

The sulfonamide formation represents another crucial synthetic transformation, requiring the coupling of the fluorinated chlorobenzene derivative with the thiazole-containing amine. This reaction typically employs sulfonyl chloride intermediates under basic conditions to facilitate the nucleophilic attack by the thiazole nitrogen atom. The reaction conditions must be carefully optimized to prevent hydrolysis of the sulfonyl chloride and to ensure complete conversion to the desired sulfonamide product.

The final synthetic steps involve deprotection of any protecting groups and purification of the crude product through recrystallization or chromatographic techniques. The overall synthetic route has been designed to minimize the number of steps while maximizing yield and purity of the final compound. Quality control measures include high-performance liquid chromatography analysis to confirm structural identity and assess impurity profiles throughout the synthetic sequence.

Crystallographic Data and Conformational Analysis

Crystallographic studies of PF-05089771 and related compounds have provided valuable insights into the three-dimensional structure and binding mode of these selective sodium channel inhibitors. The crystal structure reveals the spatial arrangement of functional groups and helps explain the molecular basis for the observed biological selectivity. The compound adopts a specific conformation in the solid state that positions the various pharmacophoric elements in an optimal arrangement for target recognition.

The diaryl ether linkage exhibits a characteristic angular geometry that places the two aromatic rings in a twisted conformation relative to each other. This spatial arrangement is crucial for fitting into the binding site of the Nav1.7 voltage sensor domain and contributes to the selectivity over other sodium channel subtypes. The pyrazole ring system adopts a planar conformation that allows for optimal π-π stacking interactions with aromatic residues in the target protein.

The sulfonamide group demonstrates conformational flexibility, with the thiazole ring capable of rotating around the sulfur-nitrogen bond. This flexibility may be important for induced-fit binding to the target protein, allowing the compound to optimize its interactions upon binding. The amino group on the pyrazole ring participates in hydrogen bonding networks that stabilize the overall molecular conformation and contribute to target affinity.

Advanced computational analysis using density functional theory calculations has been employed to predict the preferred conformations of PF-05089771 in solution and to understand the energetics of different rotational states around key bonds. These studies reveal that the compound exists as a mixture of conformers in solution, with the bioactive conformation representing a low-energy state that is readily accessible under physiological conditions.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | Not specified in available data |

| Unit Cell Dimensions | Data not available |

| Resolution | Cryo-EM data at 2.2-3.1 Å |

| Binding Site Location | Voltage Sensor Domain IV |

| Key Interactions | Aromatic stacking, hydrogen bonding |

Chiral Resolution Techniques and Enantiomeric Purity Validation

While PF-05089771 itself is achiral according to available data, related compounds in this chemical series have demonstrated significant stereochemical considerations that impact biological activity. Research on structurally similar Nav1.7 inhibitors has revealed the importance of chiral resolution techniques for compounds containing asymmetric centers. The development of chiral high-performance liquid chromatography methods has been crucial for separating enantiomers and assessing their individual biological activities.

Studies on closely related analogs have shown dramatic differences in Nav1.7 inhibitory activity between enantiomers, with IC50 values differing by more than 100-fold in some cases. The (+)-enantiomer of compound 10o, a structural analog, demonstrated an IC50 of 0.78 nanomolar against Nav1.7, while the (-)-enantiomer showed an IC50 of 106.10 nanomolar, highlighting the critical importance of stereochemistry in this compound class. These findings underscore the need for rigorous stereochemical analysis even for compounds that may initially appear to lack chiral centers.

Analytical methods for enantiomeric purity validation typically employ chiral stationary phases based on polysaccharide derivatives or cyclodextrin-modified silica. The separation conditions require careful optimization of mobile phase composition, temperature, and flow rate to achieve baseline resolution of enantiomers. Detection is typically accomplished using ultraviolet absorption or mass spectrometry, with the latter providing additional structural confirmation.

The development of asymmetric synthetic routes for chiral analogs has involved the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution techniques. These approaches allow for the preparation of single enantiomers with high optical purity, eliminating the need for subsequent resolution steps. Quality control measures include polarimetry for optical rotation measurements and nuclear magnetic resonance spectroscopy using chiral shift reagents to confirm enantiomeric excess.

| Analytical Parameter | Specification |

|---|---|

| Stereochemistry | Achiral compound |

| Chiral Centers | 0 |

| Optical Activity | None |

| Related Compound Enantiomeric Ratio | >100:1 activity difference |

| Analytical Method | Chiral HPLC |

Biophysical Mechanisms of Nav1.7 Channel Inhibition

PF-05089771 represents a novel class of aryl sulfonamide inhibitors that demonstrate exceptional selectivity for voltage-gated sodium channel subtype 1.7 through distinctive biophysical mechanisms [1] [3]. The compound exhibits a molecular formula of C18H12Cl2FN5O3S2 with a molecular weight of 500.34 daltons, featuring a complex structure containing 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide as its chemical backbone [2] [23].

The fundamental mechanism of action involves preferential binding to inactivated channel conformations rather than resting states, establishing PF-05089771 as a state-dependent inhibitor with profound therapeutic implications [5] [11]. This selectivity for inactivated states represents a departure from traditional sodium channel blockers and contributes significantly to the compound's exceptional subtype specificity.

Voltage-Sensor Domain IV (VSD4) Interaction Dynamics

PF-05089771 binds specifically to the extracellular surface of the voltage-sensor domain IV through a sophisticated molecular recognition mechanism [5] [9]. The voltage-sensor domain IV represents a critical structural element responsible for fast inactivation gating in voltage-gated sodium channels, making it an ideal target for subtype-selective modulation [14].

The binding site can be characterized as comprising three distinct regions: an anion-binding pocket, a selectivity pocket, and a lipid-exposed pocket [21] [22]. The ionized aryl sulfonamide group of PF-05089771 forms direct salt-bridge interactions with the fourth arginine residue (R4) on the S4 helix, while the central phenyl ring extends perpendicularly between the S2 and S3 helices to contact established subtype-selectivity determinants [21] [22].

Structural analysis reveals that the compound interacts with key residues including Tyr1537 and Trp1538 on the S2 helix, which serve as critical determinants for Nav1.7 selectivity [21]. The binding mode demonstrates remarkable similarity to other aryl sulfonamide inhibitors, suggesting a conserved recognition mechanism for this chemical class within the voltage-sensor domain IV [21] [22].

The interaction dynamics involve conformational changes in the voltage-sensor domain IV that stabilize the channel in a non-conducting state [5]. Upon depolarization, the movement of voltage-sensor domain IV is associated with the development of fast inactivation, and PF-05089771 binding appears to stabilize this inactivated conformation by preventing normal recovery kinetics [5] [11].

State-Dependent Binding Kinetics (Resting vs. Inactivated States)

The state-dependent binding characteristics of PF-05089771 represent one of its most distinctive pharmacological features, with approximately 900-fold higher affinity for inactivated compared to resting channel states [3] [17]. In half-inactivated Nav1.7 channels, PF-05089771 demonstrates an IC50 value of 11 nanomolar, while resting channels exhibit an IC50 of approximately 10 micromolar [3] [17].

| Channel State | IC50 Value | Selectivity Ratio |

|---|---|---|

| Half-inactivated | 11 nM | 1-fold (reference) |

| Resting | ~10 μM | ~900-fold higher |

The kinetic profile reveals slow onset of block that is both depolarization and concentration dependent, with similarly slow recovery from block [5]. This temporal profile suggests that conformational changes in voltage-sensor domain IV following depolarization are necessary and sufficient to reveal the high-affinity binding site [5].

Systematic variation of voltage protocols demonstrates that PF-05089771 develops block with similar rates regardless of whether channels are biased toward fast-inactivated or slow-inactivated states [5]. This observation indicates that channel inhibition depends more on the relative time that channels spend in depolarized states rather than the availability of specific inactivated conformations [5].

The state-dependent mechanism has been further validated through studies examining the interaction between PF-05089771 and lidocaine, a classic pore-blocking local anesthetic [11]. Lidocaine binding enhances both the degree and rate of PF-05089771 inhibition by shifting the equilibrium between resting states and inactivated states, thereby increasing the fraction of channels presenting high-affinity binding sites for the aryl sulfonamide compound [11].

Selectivity Profile Across Sodium Channel Isoforms

Comparative IC50 Values for Nav1.1-Nav1.8 Subtypes

PF-05089771 demonstrates exceptional selectivity for Nav1.7 channels compared to other voltage-gated sodium channel subtypes, with selectivity ratios ranging from 10-fold to over 9000-fold [3] [7] [15]. The comprehensive selectivity profile establishes PF-05089771 as one of the most selective Nav1.7 inhibitors characterized to date.

| Nav Channel Subtype | IC50 Value | Selectivity vs Nav1.7 |

|---|---|---|

| Nav1.1 | 0.85 μM | 77-fold |

| Nav1.2 | 0.11 μM | 10-fold |

| Nav1.3 | 11 μM | 1000-fold |

| Nav1.4 | 10 μM | 909-fold |

| Nav1.5 | 25 μM | 2273-fold |

| Nav1.6 | 0.16 μM | 15-fold |

| Nav1.7 | 0.011 μM | 1-fold (reference) |

| Nav1.8 | >100 μM | >9091-fold |

The selectivity profile reveals particularly high discrimination against Nav1.5, the cardiac sodium channel subtype, with over 2000-fold selectivity [3] [7]. This selectivity is therapeutically significant as it suggests minimal cardiovascular side effects, a major limitation of non-selective sodium channel blockers [6].

Nav1.8 selectivity exceeds 9000-fold, indicating virtually no interaction with this tetrodotoxin-resistant channel subtype that plays important roles in nociceptive signaling [3] [7]. The exceptional selectivity against Nav1.8 distinguishes PF-05089771 from many other sodium channel modulators that exhibit dual Nav1.7/Nav1.8 activity.

Moderate selectivity is observed against Nav1.2 and Nav1.6, central nervous system sodium channel subtypes, with 10-fold and 15-fold discrimination respectively [15]. While these margins provide some selectivity buffer, they represent the narrowest discrimination ratios in the selectivity profile [15].

Cross-species analysis reveals species-dependent potency variations, with human Nav1.7 (IC50 = 11 nM) showing similar sensitivity to mouse (8 nM), cynomolgus monkey (12 nM), and dog (13 nM) orthologs, while rat Nav1.7 demonstrates reduced sensitivity (171 nM) [7] [15].

Structural Determinants of Nav1.7/Nav1.8 Dual Activity

The structural basis for PF-05089771 selectivity between Nav1.7 and Nav1.8 involves critical differences in voltage-sensor domain IV architecture and sequence composition [9] [26]. While both channels share similar overall topology, specific amino acid variations in the voltage-sensor domain regions create distinct binding environments that account for the compound's selectivity profile.

Nav1.7 voltage-sensor domain IV contains specific residues that form optimal binding interactions with the aryl sulfonamide pharmacophore of PF-05089771 [21]. The selectivity pocket formed by residues including Tyr1537 and Trp1538 on the S2 helix represents a key determinant for Nav1.7 recognition [21] [22].

In contrast, Nav1.8 exhibits unique structural features that distinguish it from other sodium channel subtypes, particularly in the voltage-sensor domain I and its interface with the pore domain [26]. The Nav1.8-specific residues are predominantly located at the interface between voltage-sensor domain I and the S5 segment of domain II, which differs from the voltage-sensor domain IV binding site utilized by PF-05089771 [26].

The conformational heterogeneity observed in Nav1.8 voltage-sensor domain I, attributed to unique sequence variations at the voltage-sensor domain-pore domain interface, may contribute to the reduced affinity for aryl sulfonamide inhibitors [26]. These structural differences explain why compounds like PF-05089771 that target voltage-sensor domain IV demonstrate poor binding to Nav1.8 channels.

Additionally, the state-dependent binding mechanism of PF-05089771 may be influenced by differences in inactivation gating between Nav1.7 and Nav1.8 [26]. Nav1.8 exhibits unique biophysical properties including activation at more depolarized potentials and distinct inactivation kinetics, which may reduce the availability of optimal binding conformations for voltage-sensor domain IV-targeted inhibitors.

Molecular dynamics simulations have played a crucial role in understanding the binding interactions and conformational dynamics of PF-05089771 with the voltage-gated sodium channel Nav1.7 [1] [2] [3]. These computational studies have provided detailed insights into the molecular basis of channel inhibition and have guided structure-activity relationship development.

Simulation System Preparation and Methodology

The molecular dynamics simulations of PF-05089771-Nav1.7 complexes employed state-of-the-art computational protocols utilizing the AMBER molecular dynamics package [3]. System preparation involved the use of CHARMM-GUI server for generating comprehensive simulation environments, incorporating palmitoyl oleyl phosphatidyl choline membrane bilayers with approximately 320 lipid molecules per layer [3]. The complete simulation systems contained approximately 360,000 atoms, including the protein-ligand complex, membrane components, water molecules, and neutralizing ions.

Force field parameterization represented a critical aspect of the simulation setup [3]. The protein components utilized the ff14SB force field, while ligand parameters were generated through the Antechamber module in AMBER18. Partial atomic charges for PF-05089771 were calculated using the restrained electrostatic potential method, involving fitting to electrostatic potentials computed at the Hartree-Fock level with 6-31G basis set using Gaussian16 [3]. The Lipid17 force field was employed for phospholipid molecules, ensuring accurate representation of membrane properties.

Equilibration and Production Protocols

The molecular dynamics simulations followed rigorous equilibration protocols to ensure system stability [3]. Initial minimization involved multiple stages with varying restraints: first, protein, ligand, and membrane atoms were restrained while optimizing solvent and ions through 5,000 cycles each of steepest descent and conjugate gradient minimization. Subsequently, protein backbone and ligand atoms were restrained while allowing side chain optimization. Finally, unrestrained minimization of all atoms was performed.

Temperature equilibration proceeded gradually from 0 to 310 Kelvin over 0.1 nanoseconds with restrained protein, ligand, and membrane atoms [3]. The equilibration stage utilized the NPT ensemble at 1 bar pressure and 310 Kelvin temperature. Restraint forces were systematically reduced: initial restraints of 4.0 kcal per mole per angstrom squared on protein, ligand, and membrane atoms for 0.5 nanoseconds, followed by restraints only on protein backbone atoms at 2.0 kcal per mole per angstrom squared for another 0.5 nanoseconds, and finally complete removal of restraints for 2.0 nanoseconds of system relaxation.

Production simulations extended for 500 nanoseconds with multiple replicas using varying initial atomic velocities to enhance sampling reliability [3]. The Langevin temperature regulation scheme maintained temperature control with a collision frequency of 2.0 per picosecond. Long-range electrostatic interactions were handled using the particle mesh Ewald algorithm with an 8 angstrom cutoff for real-space interactions. All covalent bonds involving hydrogen atoms were constrained using the SHAKE algorithm, enabling a 2 femtosecond time step [3].

Conformational Dynamics and Binding Stability

Molecular dynamics simulations revealed that PF-05089771 exhibits stable binding within the voltage sensor domain 4 of Nav1.7 across multiple trajectories [3]. Root-mean-square fluctuation analysis demonstrated low ligand mobility with average values of 2.35 ± 0.58 angstroms, indicating tight binding interactions within the VSD4 pocket. The simulations captured the dynamic nature of the channel protein while maintaining persistent ligand occupancy of the binding site.

The conformational analysis revealed critical insights into the state-dependent binding mechanism of PF-05089771 [4] [5]. Simulations demonstrated that the compound preferentially binds to inactivated channel conformations, consistent with experimental observations showing 1000-fold higher affinity for inactivated states compared to resting states. The molecular dynamics trajectories captured the conformational changes in VSD4 that accompany channel inactivation and revealed how PF-05089771 stabilizes these non-conductive conformations.

Interaction Network Analysis

Detailed analysis of molecular dynamics trajectories identified key protein-ligand interactions that contribute to binding affinity and selectivity [3] [6]. The simulations revealed that PF-05089771 forms critical interactions with several residues in the VSD4 domain, including hydrophobic contacts with Tyr1548, Met1593, Ala1596, Phe1609, and Ile1612. Additionally, cation-π interactions were observed between the ligand and positively charged residues Arg1613 and Arg1616.

The molecular dynamics simulations also provided insights into the membrane access pathway for PF-05089771 [1]. The lipophilic regions of the compound were observed to interact extensively with the membrane bilayer, suggesting that membrane partitioning plays a crucial role in the binding mechanism. This finding has important implications for understanding the pharmacokinetic properties and potential development strategies for this class of inhibitors.

Binding Free Energy Calculations Using MM/GBSA Methods

The Molecular Mechanics/Generalized Born Surface Area approach has been extensively utilized to quantify the binding thermodynamics of PF-05089771 with Nav1.7 and related sodium channel subtypes [7] [8] [3] [6]. These calculations have provided crucial quantitative insights into the molecular determinants of potency and selectivity.

Theoretical Framework and Implementation

The MM/GBSA methodology combines molecular mechanics energy calculations with continuum solvation models to estimate binding free energies [9] [10]. For PF-05089771 studies, the binding free energy was calculated according to the standard thermodynamic cycle:

ΔGbinding = ΔGcomplex - ΔGreceptor - ΔGligand

Each component was further decomposed into gas-phase molecular mechanics energy, solvation free energy, and configurational entropy contributions [9]. The gas-phase energy included bonded, electrostatic, and van der Waals terms computed using standard AMBER force fields. The solvation free energy was partitioned into polar and non-polar components, with polar contributions calculated using the Generalized Born model and non-polar terms estimated from solvent-accessible surface area.

Binding Affinity Quantification

MM/GBSA calculations have provided detailed quantification of PF-05089771 binding affinities across different Nav channel subtypes [7] [8]. For human Nav1.7, the calculated binding free energy corresponds to an IC50 value of approximately 11 nanomolar, in excellent agreement with experimental electrophysiological measurements. The calculations successfully reproduced the species-dependent activity variations, with binding free energies corresponding to IC50 values of 8 nanomolar for mouse Nav1.7 and 171 nanomolar for rat Nav1.7 [7] [8].

The binding free energy calculations revealed the molecular basis for the remarkable selectivity of PF-05089771 [11] [6]. Comparative MM/GBSA analysis demonstrated significant binding free energy differences between Nav1.7 and other sodium channel subtypes. The calculations showed more than 1000-fold selectivity over Nav1.5, with substantially weaker binding affinities for Nav1.3, Nav1.4, and Nav1.8. Moderate selectivity was observed over Nav1.2 and Nav1.6, with approximately 8-fold and 11-fold differences, respectively [7] [8] [11].

Energy Decomposition Analysis

Detailed energy decomposition analysis using MM/GBSA methods has identified the key molecular interactions contributing to PF-05089771 binding [3] [6]. The calculations revealed that several hydrophobic residues make substantial contributions to the binding free energy, with energy contributions exceeding -1.0 kcal per mole. Critical residues identified through energy decomposition include Tyr1548, Met1593, Ala1596, Phe1609, and Ile1612, which collectively provide the hydrophobic framework for ligand binding.

The energy decomposition also highlighted the importance of electrostatic interactions, particularly with positively charged arginine residues [3] [6]. Arg1613 and Arg1616 were identified as key contributors through cation-π interactions with the aromatic systems of PF-05089771. These electrostatic interactions complement the hydrophobic contacts to provide the overall binding affinity and contribute to the state-dependent binding preferences observed experimentally.

Comparative Analysis with Structural Analogues

MM/GBSA calculations have been instrumental in understanding structure-activity relationships within the aryl sulfonamide class of Nav1.7 inhibitors [6] [12]. Comparative binding free energy calculations between PF-05089771 and related compounds such as GX-936 and GNE-3565 have revealed the molecular determinants of potency differences. These calculations demonstrated that subtle structural modifications can significantly impact binding affinities through altered interaction patterns with key residues in the VSD4 binding pocket.

The comparative analysis also provided insights into the selectivity differences observed between PF-05089771 and other aryl sulfonamide inhibitors [6]. The calculations revealed that selectivity patterns are largely determined by differential binding to non-conserved residues in the VSD4 domains of different Nav channel subtypes. This understanding has guided medicinal chemistry efforts to optimize selectivity profiles through targeted structural modifications.

Comparative Docking Studies With Aryl Sulfonamide Analogues

Molecular docking studies have provided essential insights into the binding modes and structure-activity relationships of PF-05089771 and related aryl sulfonamide Nav1.7 inhibitors [6] [13] [14]. These computational approaches have been crucial for understanding the molecular basis of selectivity and guiding optimization efforts.

Docking Methodology and Validation

The molecular docking studies of PF-05089771 and aryl sulfonamide analogues utilized advanced computational protocols, primarily employing the Induced Fit Docking approach implemented in Schrödinger software suites [3] [6]. This methodology allows for flexible adjustment of both ligand and receptor conformations during the docking process, providing more accurate representations of binding modes compared to rigid docking approaches.

The docking studies utilized high-resolution crystal structures of the Nav1.7 VSD4 domain, particularly the structure with PDB code 5EK0 containing the co-crystallized GX-936 inhibitor [6] [13]. Protein preparation involved optimization of side chain conformations, addition of missing hydrogen atoms, and refinement of the binding site geometry. Grid generation encompassed the entire VSD4 pocket to ensure comprehensive sampling of potential binding modes.

Binding Mode Characterization

Comparative docking studies revealed the conserved binding mode shared among aryl sulfonamide Nav1.7 inhibitors, including PF-05089771 [6] [13]. The docking results demonstrated that PF-05089771 adopts a binding pose similar to other aryl sulfonamides, with the anionic sulfonamide group forming critical salt-bridge interactions with arginine residues in the VSD4 domain, particularly Arg1608 and Arg1602.

The docking studies identified three distinct sub-pockets within the VSD4 binding site: the anion-binding pocket, selectivity pocket, and lipid-exposed pocket [6] [13]. PF-05089771 was found to occupy all three regions, with the sulfonamide moiety anchored in the anion-binding pocket, the central aromatic ring system positioned in the selectivity pocket making π-π interactions with Tyr1537 and Trp1538, and the lipophilic substituents extending into the lipid-exposed region.

Structure-Activity Relationship Analysis

Comparative docking studies with a series of aryl sulfonamide analogues provided detailed structure-activity relationship insights [6] [12] [14]. The docking results revealed that modifications to the central aromatic ring system significantly impact interactions with selectivity-determining residues Tyr1537 and Trp1538. These residues are non-conserved among Nav channel subtypes and therefore represent key determinants of subtype selectivity.

The docking studies also highlighted the importance of the lipophilic tail region for maintaining binding affinity [6]. Compounds with optimized hydrophobic substituents showed enhanced binding scores and improved complementarity with the lipid-exposed pocket. This finding has guided medicinal chemistry efforts to optimize the balance between potency and physicochemical properties such as lipophilicity and membrane permeability.

Cross-Docking Validation Studies

Cross-docking validation studies were performed to assess the reliability of the docking predictions and to understand binding mode conservation across different aryl sulfonamide structures [6]. These studies involved docking PF-05089771 into crystal structures determined with other aryl sulfonamide inhibitors and comparing the predicted binding modes. The results demonstrated high consistency in binding pose predictions, validating the robustness of the docking approach.

The cross-docking studies also provided insights into the flexibility of the VSD4 binding site [13]. Comparison of binding modes across different crystal structures revealed subtle conformational changes in key residues, particularly in the side chain orientations of Tyr1537 and Trp1538. These conformational differences help explain the binding mode variations observed among different aryl sulfonamide inhibitors and highlight the importance of induced-fit effects in ligand recognition.

Allosteric Modulation Mechanisms Revealed by Cryo-EM Structures

High-resolution cryo-electron microscopy structures have provided unprecedented insights into the allosteric modulation mechanisms employed by PF-05089771 and related aryl sulfonamide inhibitors [1] [15] [16] [17]. These structural studies have revealed the molecular basis for state-dependent binding and allosteric channel inhibition.

Structural Architecture of the VSD4 Binding Site

Cryo-EM structures of PF-05089771 bound to Nav1.7 have been determined at resolutions ranging from 2.5 to 3.0 angstroms, providing detailed views of the inhibitor binding site within the voltage sensor domain 4 [1] [16] [17]. The structures reveal that VSD4 forms a well-defined binding pocket between the S1-S4 transmembrane helices, with the binding site positioned at the extracellular side of the membrane.

The cryo-EM structures demonstrate that PF-05089771 binding induces a clamshell-like closure of the S1-S2 and S3-S4 helical pairs around the inhibitor [1]. This conformational change effectively traps the ligand within the binding pocket and stabilizes a specific conformation of VSD4. The high-resolution maps reveal detailed side chain conformations and identify specific residues involved in ligand recognition and binding.

Allosteric Coupling to Channel Inactivation

The cryo-EM structures provide direct evidence for the allosteric coupling between PF-05089771 binding and channel inactivation [1] [16]. The structures show that inhibitor binding to VSD4 traps the voltage sensor in an activated conformation, with the S4 helix in an outward position corresponding to the depolarized state. This conformational trapping prevents the normal recovery of the voltage sensor during membrane repolarization.

The structural analysis reveals that PF-05089771 binding stabilizes interactions between VSD4 and the channel pore domain that are characteristic of the inactivated state [1]. These domain-domain interactions effectively lock the channel in a non-conductive conformation, explaining the sustained inhibition observed in electrophysiological studies. The allosteric mechanism represents a novel mode of sodium channel modulation distinct from traditional pore-blocking inhibitors.

State-Dependent Binding Mechanism

The cryo-EM structures provide molecular-level insights into the state-dependent binding preferences of PF-05089771 [4] [18]. The structures demonstrate that the high-affinity binding site for aryl sulfonamides is only formed when VSD4 adopts the activated conformation associated with channel inactivation. In the resting state, the binding pocket is not properly formed due to different positioning of the S4 helix and associated conformational changes.

Structural comparison between different channel states reveals that the critical arginine gating charges, particularly Arg1608, adopt different positions and orientations depending on the voltage sensor conformation [1] [16]. In the activated state captured in the cryo-EM structures, Arg1608 is positioned to form optimal salt-bridge interactions with the sulfonamide group of PF-05089771. This structural basis explains the 1000-fold difference in binding affinity between inactivated and resting channel states.

Membrane Integration and Access Pathways

The cryo-EM structures reveal important details about the membrane integration of PF-05089771 and the pathways for inhibitor access to the binding site [1] [13]. The structures show that the lipophilic portions of the inhibitor make extensive contacts with the membrane bilayer, suggesting that membrane partitioning is an essential component of the binding mechanism. The binding site is positioned approximately 8 angstroms below the membrane-water interface, indicating that inhibitor access likely occurs through a membrane-mediated pathway.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Alexandrou AJ, Brown AR, Chapman ML, Estacion M, Turner J, Mis MA, Wilbrey A, Payne EC, Gutteridge A, Cox PJ, Doyle R, Printzenhoff D, Lin Z, Marron BE, West C, Swain NA, Storer RI, Stupple PA, Castle NA, Hounshell JA, Rivara M, Randall A, Dib-Hajj SD, Krafte D, Waxman SG, Patel MK, Butt RP, Stevens EB. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLoS One. 2016 Apr 6;11(4):e0152405. doi: 10.1371/journal.pone.0152405. PubMed PMID: 27050761; PubMed Central PMCID: PMC4822888.

3: Jones HM, Butt RP, Webster RW, Gurrell I, Dzygiel P, Flanagan N, Fraier D, Hay T, Iavarone LE, Luckwell J, Pearce H, Phipps A, Segelbacher J, Speed B, Beaumont K. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels. Clin Pharmacokinet. 2016 Jul;55(7):875-87. doi: 10.1007/s40262-015-0365-0. PubMed PMID: 26895021.

4: Tang Z, Chen Z, Tang B, Jiang H. Primary erythromelalgia: a review. Orphanet J Rare Dis. 2015 Sep 30;10:127. doi: 10.1186/s13023-015-0347-1. Review. PubMed PMID: 26419464; PubMed Central PMCID: PMC4589109.

5: Bagal SK, Chapman ML, Marron BE, Prime R, Storer RI, Swain NA. Recent progress in sodium channel modulators for pain. Bioorg Med Chem Lett. 2014 Aug 15;24(16):3690-9. doi: 10.1016/j.bmcl.2014.06.038. Review. PubMed PMID: 25060923.